6-Methyl-1-azabicyclo[3.2.0]heptan-7-one
Description
6-Methyl-1-azabicyclo[3.2.0]heptan-7-one is a bicyclic β-lactam compound characterized by a fused bicyclo[3.2.0] framework containing a nitrogen atom (aza) and a ketone group. Its molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol. The compound features two defined stereocenters, contributing to its conformational rigidity and reactivity .
Properties
CAS No. |
113702-23-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
6-methyl-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO/c1-5-6-3-2-4-8(6)7(5)9/h5-6H,2-4H2,1H3 |
InChI Key |
UWGYNAGJGZEIKS-UHFFFAOYSA-N |
SMILES |
CC1C2CCCN2C1=O |
Canonical SMILES |
CC1C2CCCN2C1=O |
Synonyms |
1-Azabicyclo[3.2.0]heptan-7-one,6-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Overview
6-Methyl-1-azabicyclo[3.2.0]heptan-7-one, also known as a bicyclic compound, has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biochemical research. This compound is characterized by its unique bicyclic structure that includes a nitrogen atom within the ring, which contributes to its reactivity and potential applications.
Organic Synthesis
6-Methyl-1-azabicyclo[3.2.0]heptan-7-one serves as a valuable building block in the synthesis of complex organic molecules. Its bicyclic structure allows for various chemical transformations, including:
- Cyclization Reactions : It can be used to create larger bicyclic or polycyclic structures through cyclization reactions.
- Functionalization : The nitrogen atom in the compound can participate in nucleophilic substitution reactions, which can lead to the formation of diverse derivatives.
Medicinal Chemistry
Research has indicated that this compound has potential therapeutic properties:
- Drug Development : It has been investigated as a precursor for synthesizing biologically active compounds, including those targeting adenosine receptors, which are involved in numerous physiological processes.
- Antitumor Activity : Derivatives of 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one have shown promise as antitumor agents, demonstrating significant efficacy in preclinical studies .
Biochemical Research
The compound's interactions with biomolecules make it a subject of interest in biochemical studies:
- Enzyme Modulation : Its ability to form hydrogen bonds and coordinate with metal ions allows it to influence enzyme activity and receptor binding.
- Biological Activity Studies : Ongoing research aims to elucidate its role in various biological pathways and its potential as a tool for studying cellular processes.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Features:
- Synthesis : Typically synthesized via cyclization reactions of imines with α,β-unsaturated carbonyl compounds. For example, derivatives like (±)-6-allyl-6-phenyl-1-azabicyclo[3.2.0]heptan-7-one are synthesized using protocols involving NaH-mediated intramolecular cyclization (yields: 45–58%) .
- Applications : Serves as a precursor for antibiotics (e.g., thienamycin derivatives) and bioactive molecules due to its β-lactam core .
Comparison with Similar Compounds
The bicyclo[3.2.0]heptan-7-one scaffold is part of a broader family of azabicyclic lactams. Below is a detailed comparison with structurally and functionally related compounds:
1-Azabicyclo[3.2.0]heptan-7-one Derivatives
2,6-Diazabicyclo[3.2.0]heptan-7-ones
These compounds feature an additional nitrogen atom, altering electronic properties and reactivity:
3-Azabicyclo[3.1.1]heptan-6-one Derivatives
Distinguished by a different ring system ([3.1.1] vs. [3.2.0]):
| Compound Name | Substituents | Key Properties | Synthesis Yield | Applications | References |
|---|---|---|---|---|---|
| 3-Benzyl derivative | Benzyl | Conformationally constrained; X-ray validated structure | 70% | Opioid receptor ligands |
4-Oxa-1-azabicyclo[3.2.0]heptan-7-ones
Oxygen substitution modifies ring strain and bioactivity:
| Compound Name | Substituents | Key Properties | Synthesis Yield | Applications | References |
|---|---|---|---|---|---|
| 7-(4-Chlorophenyl) derivative | 4-Chlorophenyl | IR 1753 cm⁻¹ (C=O); Mass m/z 203 (M⁺) | 68% | Antitumor agents |
Structural and Spectral Differences
- Ring Strain : The [3.2.0] system in 6-methyl derivatives exhibits higher strain than [3.1.1] analogs, enhancing β-lactam reactivity .
- NMR Shifts : Carbonyl carbons in 1-azabicyclo[3.2.0]heptan-7-ones appear at δ 164–182 ppm, while 2,6-diaza analogs show upfield shifts (δ 160–170 ppm) due to electron-withdrawing effects .
Preparation Methods
Electrophilic Substitution and Hydrogenation of Pyrrole Precursors
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| cis-5-Methylpyrrolidine-2-acetic acid | 6 | THF | 0 | 31 |
| cis-5-Methylpyrrolidine-2-acetyl chloride | DCC | CH₂Cl₂ | 25 | 18 |
Alternative Routes from Clavulanic Acid Analogues
Radical Addition and Rearrangement
Thiophenol addition to diene 2 under radical-initiated conditions produces 1,4-adducts with retained bicyclic architecture. While these reactions primarily yield sulfur-containing analogs, analogous radical-mediated alkylation using methyl donors (e.g., methyl disulfide) could install the 6-methyl group. However, this hypothesis requires experimental validation.
Stereochemical and Mechanistic Insights
Facial Selectivity in Hydrogenation
The cis-configuration of pyrrolidine intermediates is enforced by the Boc group’s steric bulk, which directs hydrogen adsorption to the less hindered face of the pyrrole ring. X-ray crystallography of triester 22a confirms the axial orientation of the 5-methyl group, which becomes equatorial in the bicyclic product after cyclization.
Cyclization Reagent Efficacy
Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide (6 ) outperforms traditional coupling agents (e.g., DCC) by minimizing epimerization and side-product formation. Its benzoxazolyl groups stabilize the intermediate acyloxyphosphonium ion, enhancing reaction specificity.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Cyclization yields improve in polar aprotic solvents (e.g., THF) at subambient temperatures, likely due to reduced decomposition of the reactive intermediate. Elevated temperatures promote racemization at C-2 and C-6, diminishing enantiomeric purity.
Limitations in Methyl Group Introduction
Direct methylation of preformed bicyclo[3.2.0]heptan-7-ones is hampered by the β-lactam’s sensitivity to nucleophilic attack. Consequently, methyl incorporation must occur at the pyrrolidine stage, necessitating precise control over substitution patterns.
Q & A
Q. What are the common synthetic routes for 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one, and how can reaction conditions be optimized?
- Methodological Answer : Key synthetic approaches include [2+2] cycloaddition of β-lactam precursors or ring-closing metathesis of azabicyclic intermediates. Optimization involves varying catalysts (e.g., Grubbs catalyst for metathesis), temperature, and solvent polarity. Tools like Design Expert can model reaction parameters (e.g., time, yield) via response surface methodology to identify optimal conditions . Cross-referencing historical data from platforms like ResearchGate ensures alignment with established protocols .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. How can the structure of 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one be confirmed experimentally?
- Methodological Answer : Combine NMR (¹H/¹³C, DEPT for quaternary carbons), IR (amide C=O stretch ~1680 cm⁻¹), and X-ray crystallography . For ambiguous stereochemistry, NOESY or ROESY correlations resolve spatial arrangements. Cross-validate spectral data against computational predictions (e.g., DFT-calculated chemical shifts) to reduce errors. Systematic literature reviews via academic databases ensure consistency with prior structural assignments .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methodological Answer : Use HPLC-UV/HRMS for purity assessment (≥95% area under the curve) and accelerated stability studies (40°C/75% RH for 4 weeks) to evaluate degradation. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended. Data contradictions (e.g., unexpected degradation products) require replicated analysis under controlled conditions to isolate variables .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. How can computational methods predict the reactivity of 6-Methyl-1-azabicyclo[3.2.0]heptan-7-one in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening or functionalization reactions. Pair with molecular dynamics simulations to assess solvent effects. Tools like Gaussian or ORCA output thermodynamic parameters (ΔG‡), while Python-based scripts automate batch processing of reaction pathways. Validate predictions via small-scale exploratory syntheses .
Q. What strategies resolve contradictions in pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, ATP concentration in kinase assays) and apply replicated analysis to confirm reproducibility . Use meta-analysis to aggregate datasets, identifying outliers via Grubbs’ test. For in vivo/in vitro discrepancies, evaluate bioavailability (e.g., logP, plasma protein binding) using ADMET predictors like SwissADME. Cross-disciplinary collaboration via platforms like ResearchGate clarifies context-specific variables .
Q. How to design experiments to study the biological target engagement of this compound?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For intracellular targets, use thermal shift assays (CETSA) to monitor target stabilization. Response surface methodology (via Design Expert) optimizes assay parameters (e.g., pH, temperature) to maximize signal-to-noise ratios . Validate findings with orthogonal techniques like fluorescence polarization or radioligand binding .
Data and Validation Frameworks
Q. How to address spectral inconsistencies in characterization studies?
- Methodological Answer : For NMR discrepancies (e.g., split signals due to rotamers), conduct variable-temperature (VT-NMR) studies or use deuterated solvents to suppress exchange broadening. Cross-reference with X-ray structures to confirm conformer populations. If MS data conflicts with theoretical m/z, recalibrate instruments using certified standards and repeat under high-resolution conditions .
Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves, with bootstrapping (≥1000 iterations) to estimate 95% confidence intervals. For skewed data, apply Box-Cox transformations before ANOVA. Tools like GraphPad Prism or R (drc package) automate these analyses. Replicate experiments across independent labs to mitigate batch effects .
Cross-Disciplinary Integration
Q. How can cheminformatics tools enhance the study of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Generate QSAR models using descriptors like topological polar surface area (TPSA) or AlogP. Train models on public datasets (ChEMBL, PubChem) with machine learning algorithms (random forests, SVM). Validate predictive power via leave-one-out cross-validation. Integrate with molecular docking (AutoDock Vina) to prioritize synthetic targets .
Q. What collaborative platforms facilitate sharing experimental protocols for this compound?
- Methodological Answer : ResearchGate and Zenodo host protocol repositories with version control. For computational workflows, use GitHub to share Jupyter notebooks or Snakemake pipelines. Ensure metadata compliance (MIAME, MIAPE) for reproducibility. Cross-institutional collaborations reduce resource duplication and accelerate validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
